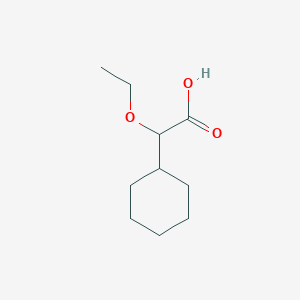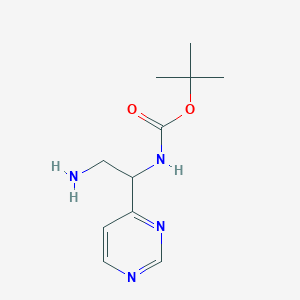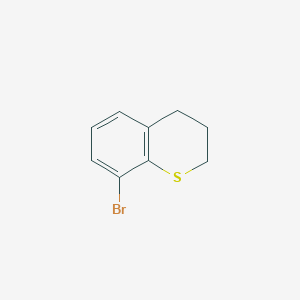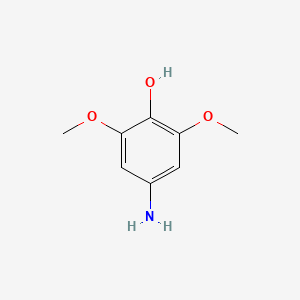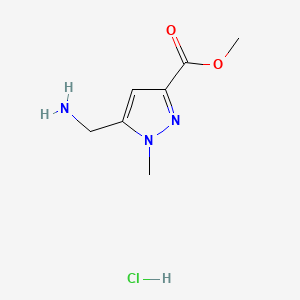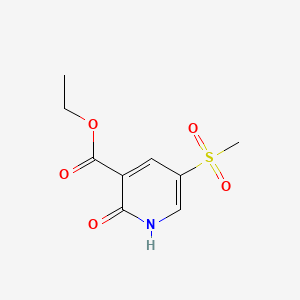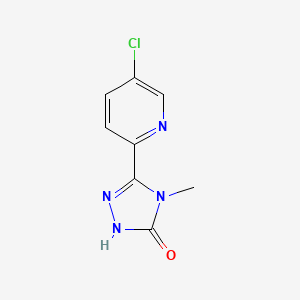
(3-Methoxybenzyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxybenzyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzyl ring substituted with a methoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Methoxybenzyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methoxybenzyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols.
Reduction: Formation of boronates.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in the presence of aryl halides.
Major Products:
Oxidation: Phenols.
Reduction: Boronates.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-Methoxybenzyl)boronic acid has diverse applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which (3-Methoxybenzyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other Lewis bases. This property is exploited in various applications, including sensing and drug delivery. The compound’s interaction with palladium catalysts in Suzuki-Miyaura cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 3-Methoxyphenylboronic acid
- 3-Aminophenylboronic acid
Comparison: (3-Methoxybenzyl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and stability. Compared to phenylboronic acid, it offers different electronic properties that can be advantageous in specific synthetic applications. The methoxy group can also provide additional sites for functionalization, making it a versatile building block in organic synthesis.
Eigenschaften
Molekularformel |
C8H11BO3 |
|---|---|
Molekulargewicht |
165.98 g/mol |
IUPAC-Name |
(3-methoxyphenyl)methylboronic acid |
InChI |
InChI=1S/C8H11BO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5,10-11H,6H2,1H3 |
InChI-Schlüssel |
BSHKXMVLIGBFGX-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC1=CC(=CC=C1)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




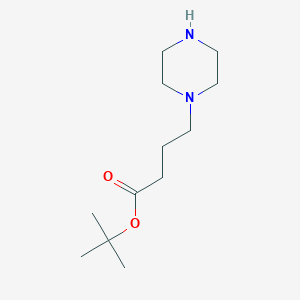
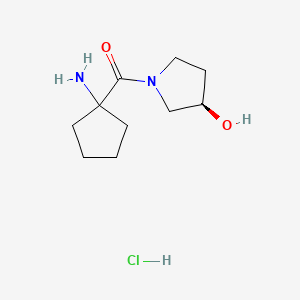

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
